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3-Cyclopentyl-2,2,3-trifluoropropanoic acid
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Overview
Description
3-Cyclopentyl-2,2,3-trifluoropropanoic acid is a fluorinated organic compound with the molecular formula C8H11F3O2 and a molecular weight of 196.17 g/mol . This compound is characterized by the presence of a cyclopentyl group attached to a trifluoropropanoic acid moiety, making it a unique structure in the realm of fluorinated acids.
Preparation Methods
Fluorination Reactions: Using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Cyclopentylation: Introducing the cyclopentyl group through Grignard reactions or other alkylation methods.
Chemical Reactions Analysis
3-Cyclopentyl-2,2,3-trifluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.
Reduction: The carboxylic acid can be reduced to alcohols or aldehydes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
3-Cyclopentyl-2,2,3-trifluoropropanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-2,2,3-trifluoropropanoic acid is not well-documented. like other fluorinated compounds, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity .
Comparison with Similar Compounds
3-Cyclopentyl-2,2,3-trifluoropropanoic acid can be compared with other fluorinated propanoic acids, such as:
3,3,3-Trifluoropropanoic acid: Lacks the cyclopentyl group, making it less complex and potentially less biologically active.
2,2,3-Trifluorobutanoic acid: Similar structure but with an additional carbon atom, which may alter its chemical and biological properties.
The presence of the cyclopentyl group in this compound makes it unique and potentially more versatile in various applications.
Properties
Molecular Formula |
C8H11F3O2 |
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Molecular Weight |
196.17 g/mol |
IUPAC Name |
3-cyclopentyl-2,2,3-trifluoropropanoic acid |
InChI |
InChI=1S/C8H11F3O2/c9-6(5-3-1-2-4-5)8(10,11)7(12)13/h5-6H,1-4H2,(H,12,13) |
InChI Key |
JSRNPHQXLJEVTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C(C(=O)O)(F)F)F |
Origin of Product |
United States |
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